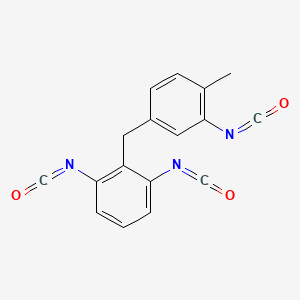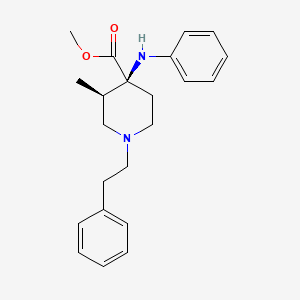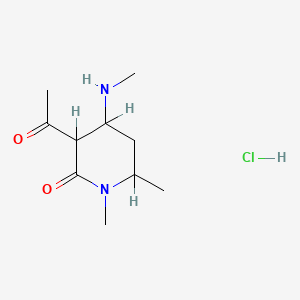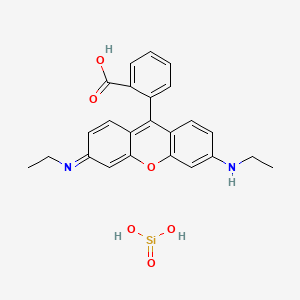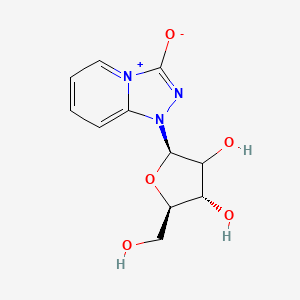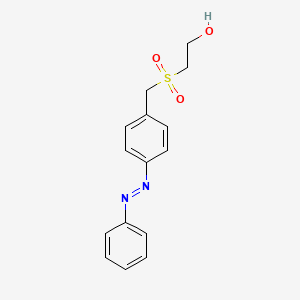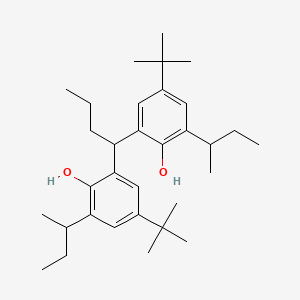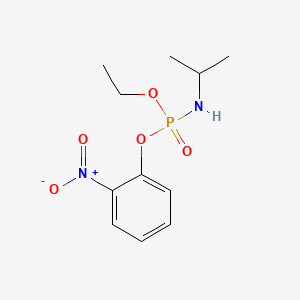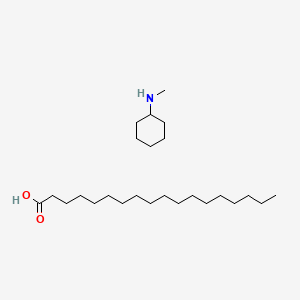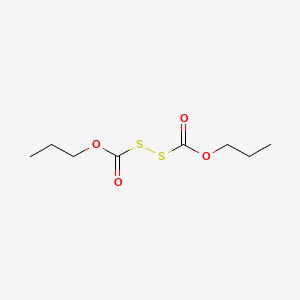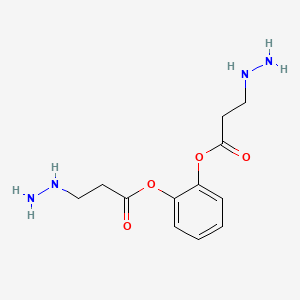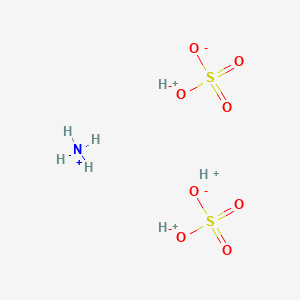
Ammonium trihydrogen disulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium trihydrogen disulphate, also known as ammonium trihydrogen disulfate, is a chemical compound with the molecular formula H₇NO₈S₂. It is a salt formed from the combination of ammonium ions (NH₄⁺) and trihydrogen disulphate ions (H₃SO₄⁻). This compound is known for its strong acidic properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammonium trihydrogen disulphate can be synthesized through the reaction of sulfuric acid with ammonium sulfate. The reaction typically involves the following steps:
Mixing: Ammonium sulfate is dissolved in water to form a solution.
Addition of Sulfuric Acid: Concentrated sulfuric acid is slowly added to the ammonium sulfate solution while stirring.
Crystallization: The solution is then allowed to cool, leading to the crystallization of this compound.
The reaction conditions, such as temperature and concentration, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors where the reactants are continuously mixed and the product is crystallized and separated. The process is optimized to ensure high efficiency and minimal waste.
Chemical Reactions Analysis
Types of Reactions
Ammonium trihydrogen disulphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ammonium persulfate.
Reduction: It can be reduced to form ammonium sulfate and sulfur dioxide.
Substitution: It can participate in substitution reactions where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as zinc and hydrochloric acid are often used.
Substitution: Various organic reagents can be used depending on the desired product.
Major Products Formed
Oxidation: Ammonium persulfate.
Reduction: Ammonium sulfate and sulfur dioxide.
Substitution: Various substituted ammonium salts.
Scientific Research Applications
Ammonium trihydrogen disulphate has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in the preparation of buffer solutions and as a pH regulator.
Medicine: It is used in the formulation of certain pharmaceuticals.
Industry: It is used in the production of fertilizers, explosives, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ammonium trihydrogen disulphate involves its strong acidic properties. It can donate protons (H⁺ ions) to various chemical species, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and the reactants used.
Comparison with Similar Compounds
Similar Compounds
Ammonium sulfate: (NH₄)₂SO₄
Ammonium bisulfate: NH₄HSO₄
Ammonium persulfate: (NH₄)₂S₂O₈
Uniqueness
Ammonium trihydrogen disulphate is unique due to its strong acidic properties and its ability to participate in a wide range of chemical reactions. It is also distinct in its molecular structure, which allows it to form stable crystals and be used in various industrial applications.
Properties
CAS No. |
35089-90-8 |
|---|---|
Molecular Formula |
H7NO8S2 |
Molecular Weight |
213.19 g/mol |
IUPAC Name |
azanium;hydron;disulfate |
InChI |
InChI=1S/H3N.2H2O4S/c;2*1-5(2,3)4/h1H3;2*(H2,1,2,3,4) |
InChI Key |
SCAIJDFUIDBVKD-UHFFFAOYSA-N |
Canonical SMILES |
[H+].[H+].[H+].[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



